molecular formula C18H19ClO2 B1420629 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride CAS No. 1160257-36-2

2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride

Cat. No. B1420629
M. Wt: 302.8 g/mol
InChI Key: WYXOCFRLAKSQBU-UHFFFAOYSA-N
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Description

“2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride” is a specialty product for proteomics research . It has a molecular formula of C18H19ClO2 and a molecular mass of 302.80 .

Scientific Research Applications

Synthesis of Organic Compounds The compound "2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride" seems to be closely related to chemical structures involved in various synthetic reactions. For instance, in a study to synthesize 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a similar compound, 2-(4-hydroxyphenyl)acetyl chloride, reacted with thionyl chloride. This indicates its potential use in the synthesis of complex organic molecules, which could be instrumental in producing pharmaceuticals or other organic compounds (Zhang Dan-shen, 2009).

Chemical Analysis and Protective Strategies In another context, propargyloxycarbonyl chloride has been used to protect hydroxyl and amino functionalities of amino alcohols and aminophenols. This highlights the potential use of similar compounds, like 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride, in protecting groups during chemical syntheses, providing a strategic approach to controlling reaction pathways (Ramesh, Bhat, & Chandrasekaran, 2005).

Development of Polymers Moreover, similar compounds have been involved in the development of new polymers. Aromatic polyamides containing pendant groups were synthesized using compounds with structures related to 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride. This indicates potential applications in polymer science, particularly in the synthesis of polymers with specific properties, such as increased solubility or thermal stability (Pal et al., 2009).

Future Directions

The future directions for “2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride” are not specified in the search results. Given its use in proteomics research , it’s possible that future research could explore its potential applications in this field.

properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO2/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXOCFRLAKSQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204266
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride

CAS RN

1160257-36-2
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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